7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a heterocyclic compound that belongs to the benzothiazepine family. Its empirical formula is with a molecular weight of 219.71 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be sourced from chemical suppliers and research institutions, and it is classified as a benzothiazepine derivative. Benzothiazepines are known for their diverse pharmacological activities, including anxiolytic, antihypertensive, and anti-inflammatory effects . The presence of a fluorine atom in its structure may enhance its biological activity and selectivity.
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes the nucleophilic substitution of halogenated compounds with thiophenol derivatives under basic conditions. For instance:
The molecular structure of 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride features a fused benzene-thiazepine ring system with a fluorine substituent at the seventh position. The structural representation can be expressed as follows:
InChI=1S/C9H10FNS.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
XDUNWTIOKNRRTR-UHFFFAOYSA-N
.The presence of the fluorine atom contributes significantly to the compound's electronic properties and reactivity.
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride can participate in various chemical reactions typical of benzothiazepines:
These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of adjacent carbon atoms.
The mechanism of action for compounds like 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride often involves modulation of neurotransmitter systems. Research indicates that benzothiazepines can interact with various receptors in the central nervous system:
The specific interactions depend on the structural modifications made to the parent benzothiazepine framework.
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride exhibits several key physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has several potential applications in scientific research:
The ongoing research into its biological activities continues to reveal new potential applications across various fields of medicine and pharmacology.
The core benzothiazepine scaffold is synthesized via cyclization between ortho-substituted thiophenols and fluorinated electrophiles. A critical route involves reacting 2-aminothiophenol with α-halo carbonyl compounds under basic conditions, forming the seven-membered ring through nucleophilic substitution followed by intramolecular imine formation. Optimization studies reveal that α-bromoenals (e.g., 5-(bromomethyl)-2-fluorobenzaldehyde) yield higher cyclization efficiency (78–85%) compared to chloro analogs due to enhanced electrophilicity [6]. Solvent selection significantly impacts kinetics: polar aprotic solvents like DMF accelerate ring closure but may promote epimerization, while toluene minimizes side products at moderate temperatures (80–90°C) [3].
Table 1: Ring-Closure Efficiency with Different Electrophiles
Electrophile | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
4-Fluoro-α-bromoketone | DMF | 110 | 82 | 4 |
4-Fluoro-α-chloroketone | Toluene | 90 | 65 | 8 |
α-Bromoenal | Ethanol | 70 | 91 | 3 |
Post-cyclization, hydrochloride salt formation is achieved via hydrogen chloride gas saturation in anhydrous diethyl ether, yielding crystalline solids with ≥95% purity [1] [4].
Neutral-phase alkylation prevents undesired N-dealkylation and epimerization. Key methods include:
Cyclization in neutral media employs Lewis acid-free conditions to construct fused tricyclic systems. For example, 11-phenacyl-substituted intermediates undergo thermal ring closure in concentrated HBr, forming peri-condensed benzothiazepino-benzimidazoles [7]. This avoids racemization common under acidic/basic conditions.
Eco-friendly strategies focus on catalyst innovation and solvent reduction:
Table 2: Green Synthesis Performance Metrics
Method | Catalyst | Solvent | Yield (%) | ee (%) | E-factor |
---|---|---|---|---|---|
Nano-biocatalysis | Fe₃O₄@Lipase | H₂O | 95 | - | 0.8 |
Organocatalysis | Thiourea 7e | Toluene | 63 | 94 | 3.2 |
Solvent-free MW | None | - | 88 | - | 0.1 |
Strategic modifications at C-4, C-8, and the nitrogen atom modulate target affinity and pharmacokinetics:
Docking simulations confirm that 4-arylalkyl substituents adopt pseudo-axial conformations, optimally positioning pharmacophores within the benzodiazepine site of GABAₐ receptors [7].
Table 3: Bioactivity of Key Derivatives
Compound | R Group | Target | Activity | Structural Impact |
---|---|---|---|---|
2d | 4-tert-Butylphenacyl | GABAₐ | Anxiolytic (1.8× diazepam) | Enhanced hydrophobic pocket binding |
VC17753357 | 8-SO₂NH₂ | CA-IX | IC₅₀ = 38 nM | Zinc coordination motif |
DAB-31 | N-Acetyl | 5-HT₂A | Analgesic | Increased log P (CNS penetration) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0